molecular formula C15H13NO4S B226870 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE

2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE

Cat. No.: B226870
M. Wt: 303.3 g/mol
InChI Key: QMYHVOMBCURSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is an organic compound that features a benzoylamino group, an acetic acid moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE typically involves the reaction of benzoylamino-acetic acid with 2-oxo-2-thiophen-2-yl-ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous sulfuric acid, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is unique due to its combination of a benzoylamino group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-benzamidoacetate

InChI

InChI=1S/C15H13NO4S/c17-12(13-7-4-8-21-13)10-20-14(18)9-16-15(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)

InChI Key

QMYHVOMBCURSSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2

solubility

45.5 [ug/mL]

Origin of Product

United States

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